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Compound of Interest

Compound Name: AGI-026

CAS No.: 1446501-77-4

Cat. No.: B605231

Get Quote

Executive Summary
AGI-026 (also identified as AGI-12026) is a potent, brain-penetrant, small-molecule allosteric

inhibitor designed to target the IDH2 R140Q mutant homodimer.[1] Unlike wild-type isocitrate

dehydrogenase 2 (IDH2), which catalyzes the oxidative decarboxylation of isocitrate to

-ketoglutarate (

-KG), the R140Q mutation confers a neomorphic enzymatic activity that reduces

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][3]

This guide details the biochemical profile of AGI-026, specifically its high-affinity binding to the

IDH2 R140Q homodimer (

), its mechanism of allosteric inhibition at the dimer interface, and the experimental protocols
required to validate its efficacy. AGI-026 serves as a critical tool compound for studying D-2-
hydroxyglutaric aciduria (D2HGA) Type II and Acute Myeloid Leukemia (AML), offering a brain-
penetrant alternative to earlier generation inhibitors like AGI-6780.
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Molecular Mechanism of Action
Structural Biology of the Target (IDH2 R140Q)
The IDH2 enzyme functions as a homodimer.[4][5][6] The R140Q mutation (Arginine 140 to

Glutamine) occurs in the active site but induces a conformational shift that favors the binding of

NADPH and

-KG, driving the reduction reaction to produce 2-HG.

Wild-Type (WT): Isocitrate +

-KG +

+

R140Q Mutant:

-KG +

2-HG +

AGI-026 Binding Mode
AGI-026 belongs to the aminotriazine class of inhibitors (structurally related to Enasidenib/AG-

221). It does not compete directly with the substrate (isocitrate/

-KG) or cofactor (NADPH).[4] Instead, it acts as a slow-tight binding allosteric inhibitor.

Binding Site: AGI-026 binds to an allosteric pocket located at the homodimer interface of

IDH2.[4]

Conformational Locking: Binding stabilizes the enzyme in an open, non-catalytic

conformation, preventing the closure of the active site required for catalysis. This mechanism

mimics the mode of action of AGI-6780 and Enasidenib.
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Figure 1: Mechanism of Action. AGI-026 binds the dimer interface, locking IDH2 R140Q in an inactive state.
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Biochemical Profile & Binding Affinity
The potency of AGI-026 is characterized by its ability to inhibit the production of 2-HG in

biochemical and cellular assays.

Quantitative Binding Data
The following data represents the consensus affinity values derived from purified recombinant

enzyme assays (Sf9 expression system) and cellular models.

Parameter Value Conditions

Target IDH2 R140Q Homodimer Full-length, C-terminal His6-tag

(Biochemical)

19 nM (

)

NADPH depletion assay, 1h

pre-incubation

Binding Kinetics Slow-tight binding Time-dependent inhibition

Selectivity >100-fold vs. WT IDH2 High selectivity for mutant form

Chemical Formula MW: 443.35 g/mol
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Note on Selectivity: While AGI-026 is highly selective for IDH2 R140Q, some studies note it as

a "dual inhibitor" with partial activity against IDH1 R132H at higher concentrations. However, its

primary utility and potency (

) are defined by the R140Q interaction.

Comparison with Reference Compounds
Compound Target Specificity (IDH2 R140Q) Brain Penetrant?

AGI-026 IDH2 R140Q ~19 nM Yes

AGI-6780 IDH2 R140Q ~23 nM No

Enasidenib (AG-221) IDH2 R140Q / R172K ~10-100 nM Yes

Experimental Protocols
To replicate the binding affinity data (

), the following self-validating protocols should be utilized.

Recombinant Enzyme Inhibition Assay (NADPH
Depletion)
This assay measures the consumption of NADPH as IDH2 R140Q reduces

-KG to 2-HG.

Reagents:

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM DTT, 0.01% Tween-20.
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Enzyme: Recombinant human IDH2 R140Q (homodimer), purified from Sf9 cells.

Substrates:

-Ketoglutarate (

-KG) and NADPH.[5][7]

Detection: Fluorescence (Ex 340 nm / Em 460 nm) or Diaphorase/Resazurin coupled

system.[7]

Workflow:

Preparation: Dilute IDH2 R140Q enzyme to 2x final concentration in assay buffer.

Compound Addition: Prepare serial dilutions of AGI-026 in DMSO. Add to enzyme solution.

Pre-Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at room temperature.

Rationale: AGI-026 is a slow-binding inhibitor; skipping this step will underestimate potency.

Reaction Initiation: Add substrate mix (

-KG and NADPH) to start the reaction.

Measurement: Monitor fluorescence decrease over 30–60 minutes (linear phase).

Analysis: Calculate slope of NADPH depletion. Fit data to a 4-parameter logistic equation to

determine

.

Cellular 2-HG Suppression Assay (LC-MS/MS)
Validates target engagement in a biological context (e.g., TF-1 erythroleukemia cells or

engineered U87MG).

Workflow:

Seeding: Plate cells (e.g., TF-1 IDH2 R140Q) in 96-well plates.
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Treatment: Treat with AGI-026 (0.1 nM – 10

M) for 48 hours.

Extraction: Lyse cells with 80% methanol (containing internal standard, e.g.,

-2-HG).

Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to quantify 2-HG levels.

Normalization: Normalize 2-HG levels to total cell number or protein content.

Figure 2: Enzymatic Assay Workflow. The 60-minute pre-incubation is essential for accurate IC50 determination.
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Therapeutic Implications
D2HGA Type II
AGI-026 has demonstrated efficacy in in vivo models of D-2-hydroxyglutaric aciduria (D2HGA)

Type II, a rare neurometabolic disorder caused by germline IDH2 mutations.[8][9][10]

Cardiomyopathy Rescue: In knock-in mice (

), AGI-026 treatment suppressed cardiac 2-HG levels and reversed cardiomyopathy
phenotypes.[9]

Brain Penetration: Unlike AGI-6780, AGI-026 crosses the blood-brain barrier, making it

suitable for targeting CNS manifestations of IDH mutations.

Differentiation Therapy
In AML, the accumulation of 2-HG blocks hematopoietic differentiation by inhibiting TET2 DNA

demethylases. AGI-026 restores normal cellular differentiation by lowering 2-HG levels,

allowing blast cells to mature into functional neutrophils.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.dcchemicals.com/products/isocitrate_dehydrogenase_idh.html
https://www.researchgate.net/profile/Yue-Chen-13
https://journal.waocp.org/article_88709_59f49b62f52dfe4a9ed6942e51b41e6c.pdf
https://aacrjournals.org/cancerdiscovery/article/7/5/478/6259/AG-221-a-First-in-Class-Therapy-Targeting-Acute
https://www.mdpi.com/1420-3049/28/7/2890
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126369/
https://www.medchemexpress.com/agi-12026.html
https://www.researchgate.net/figure/AGI-026-a-brain-penetrant-potent-and-selective-IDH2R140Q-mutant-inhibitor-Structure_fig6_305713665
https://www.science.gov/topicpages/l/l-2-hydroxyglutaric+acid+increases
https://www.science.gov/topicpages/g/gain-of-function+mutation+r175h
https://www.benchchem.com/product/b605231/docs#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/product/b605231/docs#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/product/b605231/docs#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/product/b605231/docs#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/product/b605231?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

